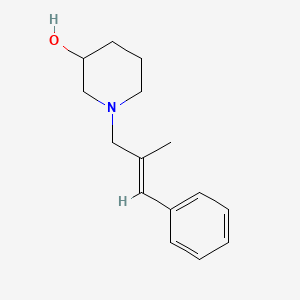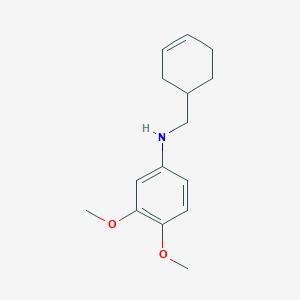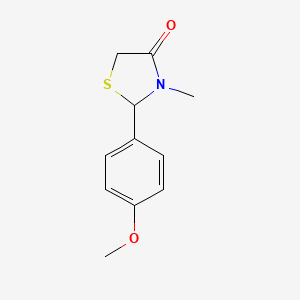![molecular formula C14H20N2O4 B6013610 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6013610.png)
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as PTP, is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a heterocyclic compound that has a unique structure, which makes it an ideal candidate for various applications. In
Mecanismo De Acción
The mechanism of action of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to have antioxidant properties, which can protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate is its ease of synthesis, which makes it an ideal candidate for various lab experiments. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has shown promising results in preclinical studies and could be developed into a potential therapeutic agent. Another future direction is in the development of novel this compound derivatives that have improved solubility and bioavailability. These derivatives could have improved efficacy and could be developed into potential drug candidates.
Conclusion:
In conclusion, this compound is a unique chemical compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has several biochemical and physiological effects in the body. While there are some limitations to its use, this compound has several future directions for research, including the development of novel derivatives and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate involves the condensation of 2,5-dimethoxytetrahydrofuran with ethyl acetoacetate, followed by a series of reactions that lead to the formation of the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.C4H4O4/c1-2-4-9-10-5-3-7-12(10)8-6-11-9;5-3(6)1-2-4(7)8/h3,5,7,9,11H,2,4,6,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYQABQCJJSLA-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C2=CC=CN2CCN1.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6013548.png)




![3,5-dimethoxy-N-({1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6013575.png)
![N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzenesulfonamide](/img/structure/B6013576.png)
![1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6013583.png)
![2-(4-fluorophenyl)-2-hydroxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide trifluoroacetate (salt)](/img/structure/B6013593.png)
![7-(3-chloro-4-fluorobenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013607.png)
![2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6013620.png)
